Boc-d-beta-homophenylalanine Boc-d-beta-homophenylalanine
Brand Name: Vulcanchem
CAS No.: 138782-45-3
VCID: VC0558801
InChI:
SMILES:
Molecular Formula: C15H21NO4
Molecular Weight: 279,33 g/mole

Boc-d-beta-homophenylalanine

CAS No.: 138782-45-3

Cat. No.: VC0558801

Molecular Formula: C15H21NO4

Molecular Weight: 279,33 g/mole

* For research use only. Not for human or veterinary use.

Boc-d-beta-homophenylalanine - 138782-45-3

Specification

CAS No. 138782-45-3
Molecular Formula C15H21NO4
Molecular Weight 279,33 g/mole

Introduction

Chemical Properties and Structure

Molecular Composition and Identification

Boc-d-beta-homophenylalanine possesses specific chemical identifiers that characterize its structure and properties. The compound is identified through multiple designation systems used in chemical databases and research literature.

ParameterValue
Chemical FormulaC15H21NO4
Molecular Weight279.33 g/mol
CAS Number101555-61-7
MDL NumberMFCD01076270
SMILES CodeO=C(O)CC@HCC1=CC=CC=C1

Table 1: Chemical identification parameters for Boc-d-beta-homophenylalanine

The molecule comprises a phenyl group connected to a modified amino acid backbone with the characteristic Boc protecting group. The stereochemistry at the alpha carbon is in the D-configuration, which distinguishes it from its L-enantiomer. This stereochemical preference significantly impacts its biological activity and applications in pharmacological research .

Structural Features

The structure of Boc-d-beta-homophenylalanine can be understood through its constituent functional groups:

  • The tert-butyloxycarbonyl (Boc) protecting group at the amino terminus

  • The amino group in the beta position relative to the carboxylic acid

  • A carboxylic acid functional group

  • A phenyl ring attached via a methylene linker

These structural elements collectively contribute to the compound's reactivity profile and its utility in synthetic applications. The Boc group shields the amino functionality during synthetic transformations, allowing for controlled reactivity in complex molecular assembly processes .

Physical Properties

Physical State and Appearance

Boc-d-beta-homophenylalanine exists as an off-white solid under standard laboratory conditions. Its physical appearance and stability make it suitable for storage and handling in typical research environments .

Thermal Properties and Stability

The compound demonstrates specific thermal characteristics that influence its handling and application:

PropertyValue
Melting Point100-102°C
Boiling Point444.8±38.0°C (Predicted)
Storage ConditionsSealed in dry container at room temperature

Table 2: Thermal properties of Boc-d-beta-homophenylalanine

Solubility and Physical Constants

Understanding the solubility profile of Boc-d-beta-homophenylalanine is essential for its application in various research protocols:

PropertyValue
Density1.139±0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in DMSO and methanol
pKa4.43±0.10 (Predicted)

Table 3: Solubility and physical constants of Boc-d-beta-homophenylalanine

The moderate solubility in organic solvents like DMSO and methanol makes this compound amenable to various synthetic and analytical procedures in laboratory settings. The relatively high boiling point contributes to its thermal stability during reactions that require elevated temperatures .

Safety ParameterClassification
Signal WordWarning
PictogramExclamation Mark (GHS07)
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation

Table 4: Hazard classification for Boc-d-beta-homophenylalanine

Precautionary Statement CodeRecommendation
P280Wear protective gloves/protective clothing/eye protection/face protection
P302+P352IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing
P332+P313If skin irritation occurs: Get medical advice/attention
P337+P313If eye irritation persists: Get medical advice/attention

Table 5: Recommended safety precautions for handling Boc-d-beta-homophenylalanine

These safety guidelines ensure proper handling of the compound in laboratory settings, minimizing potential health risks associated with its use in research applications.

Applications in Research and Industry

Pharmaceutical Research and Drug Development

The compound plays a significant role in medicinal chemistry, particularly in designing and optimizing drug candidates targeting specific receptors. Its unique structure can enhance the biological activity of therapeutic agents through altered binding interactions or improved pharmacokinetic properties. Applications in this domain include:

  • Design of enzyme inhibitors, particularly those targeting proteases

  • Development of receptor agonists and antagonists

  • Optimization of peptide-based drug delivery systems

  • Structure-activity relationship studies for novel therapeutic agents

One notable application is in the synthesis of dipeptidyl peptidase IV inhibitors, which have therapeutic relevance in the management of type 2 diabetes. The incorporation of Boc-d-beta-homophenylalanine or its derivatives in these inhibitors can enhance their selectivity and potency .

Biotechnology Applications

In biotechnology, Boc-d-beta-homophenylalanine contributes to the production of biologically active compounds, including modified enzymes and antibodies. Its incorporation into recombinant proteins can improve stability and functionality, potentially enhancing their therapeutic or diagnostic value. This application extends to:

  • Production of modified enzymes with altered substrate specificity

  • Development of antibody-drug conjugates with improved targeting capabilities

  • Design of protein-based diagnostic tools with enhanced sensitivity or specificity

Neuroscience Research

The compound has found applications in neuroscience research, particularly in studies examining neurotransmitter systems. Its structural similarity to certain neurotransmitters makes it valuable in developing treatments for neurological disorders. Analogs based on Boc-d-beta-homophenylalanine can mimic natural neurotransmitters, providing tools for investigating neural signaling pathways and potential therapeutic interventions .

Synthesis Methods

Chemical Synthesis Approaches

While the search results don't provide detailed synthesis methods specifically for Boc-d-beta-homophenylalanine, general approaches for similar protected amino acids typically involve:

  • Boc-protection of the parent amino acid (D-beta-homophenylalanine)

  • Stereoselective synthesis approaches to ensure the correct configuration

  • Purification and characterization to confirm structural integrity

The starting material, D-homophenylalanine (also known as (2R)-2-amino-4-phenylbutanoic acid), provides the foundational structure to which the Boc protecting group is attached .

Enzymatic Production Considerations

Search result mentions a "continuous in situ crystallization concept" for the coupled preparative synthesis of L-homophenylalanine using the α-transaminase from Megasphaera elsdenii. While this specifically refers to the L-enantiomer, similar enzymatic approaches could potentially be adapted for the production of the D-enantiomer, which would then require subsequent protection with the Boc group. This represents a potential area for future research and development in the production of Boc-d-beta-homophenylalanine through biocatalytic routes .

Research Findings and Significance

Role in Peptidomimetic Research

Boc-d-beta-homophenylalanine has demonstrated significant value in peptidomimetic research, where modified amino acids are incorporated into peptide structures to enhance stability, bioavailability, or target selectivity. The additional methylene group in the side chain alters the conformational properties of the resulting peptides, potentially leading to improved biological activity or novel binding characteristics .

Structure-Activity Relationship Studies

In pharmaceutical research, the compound has been utilized in structure-activity relationship studies to explore how structural modifications impact biological activity. The D-configuration provides distinct spatial arrangements of functional groups compared to naturally occurring L-amino acids, offering opportunities for novel interactions with biological targets. This stereochemical feature has been particularly valuable in developing peptide-based therapeutics with enhanced specificity or resistance to enzymatic degradation .

Custom Synthesis Applications

Many research laboratories and pharmaceutical companies rely on Boc-d-beta-homophenylalanine for custom synthesis projects. Its versatility as a building block allows for the creation of tailored compounds that meet specific research needs or therapeutic targets. This adaptability has contributed to its widespread use in both academic research and industrial drug development programs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator